riviciclib

Descripción general

Descripción

- Ribociclib es un tratamiento dirigido utilizado principalmente para el cáncer de mama . Específicamente, es eficaz contra el cáncer de mama con receptores hormonales positivos y HER2 negativo que ha hecho metástasis (se ha extendido) o que no se puede extirpar quirúrgicamente .

- Como inhibidor de cinasa , Ribociclib actúa bloqueando proteínas llamadas cinasa dependiente de ciclina 4 y 6 (CDK4/6) . Estas proteínas, cuando están sobreactivadas, pueden provocar un crecimiento y una división rápidos de las células cancerosas .

Métodos De Preparación

- Las rutas sintéticas y las condiciones de reacción de Ribociclib son propiedad de la empresa, pero fue desarrollado por Novartis y Astex Pharmaceuticals .

- Los métodos de producción industrial no se divulgan ampliamente, pero está disponible como producto farmacéutico.

Análisis De Reacciones Químicas

- Ribociclib no experimenta reacciones químicas directas en el sentido tradicional. Su principal modo de acción es a través de la inhibición de la cinasa.

- Los reactivos y condiciones comunes no son aplicables aquí, ya que los efectos de Ribociclib están mediados a nivel molecular.

Aplicaciones Científicas De Investigación

- Ribociclib tiene aplicaciones significativas en oncología . Se utiliza en combinación con otros medicamentos contra el cáncer, como letrozol (Femara) o fulvestrant (Faslodex) , para tratar el cáncer de mama avanzado .

- Más allá del cáncer de mama, se está investigando para explorar su potencial en otras malignidades y contextos terapéuticos.

Mecanismo De Acción

- Ribociclib inhibe CDK4/6, que son cruciales para la progresión del ciclo celular. Al bloquear estas cinasas, ralentiza el crecimiento de las células cancerosas y eventualmente conduce a la muerte celular .

- Los objetivos moleculares y las vías involucradas incluyen la vía de la proteína retinoblastoma (Rb) , que regula la progresión del ciclo celular.

Comparación Con Compuestos Similares

- Ribociclib destaca como el único inhibidor de CDK4/6 que demostró de forma consistente beneficios estadísticamente significativos en la supervivencia general en todos sus ensayos clínicos de fase III para el cáncer de mama .

- Los compuestos similares incluyen palbociclib y abemaciclib , que también se dirigen a CDK4/6 pero pueden tener perfiles clínicos distintos.

Actividad Biológica

Riviciclib, also known as P276-00, is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK4, and CDK9. This compound has garnered attention for its promising anticancer activity, particularly in colorectal cancer (CRC) and other malignancies. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

This compound functions primarily by inhibiting the activity of CDKs, which are critical regulators of the cell cycle. By targeting these kinases, this compound disrupts the progression from the G1 to S phase of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The specific IC50 values for this compound against its target CDKs are as follows:

| CDK Target | IC50 (nM) |

|---|---|

| CDK1 | 79 |

| CDK4 | 63 |

| CDK9 | 20 |

These values indicate a strong selectivity for CDK9, which is particularly relevant given its role in transcriptional regulation and cancer cell survival .

Colorectal Cancer

A significant study investigated the effects of this compound on various CRC cell lines. The results demonstrated that this compound exhibited substantial cytotoxicity and inhibited colony formation. It also induced apoptosis and disrupted the expression of cyclins and CDKs involved in cell cycle regulation. Notably, the combination of this compound with standard chemotherapeutics showed synergistic effects, enhancing overall efficacy against CRC cells .

Other Cancer Types

This compound's efficacy extends beyond CRC. It has shown potent activity against multiple cancer cell lines with IC50 values ranging from 310 to 800 nM, while exhibiting minimal effects on normal fibroblast cells . In xenograft models, this compound effectively inhibited tumor growth in lung carcinoma and human colon carcinoma models .

Case Studies

- Phase I Clinical Trials : this compound was evaluated in a Phase I trial involving patients with refractory solid tumors. The study highlighted its tolerability and mild efficacy but noted that further development was hampered by limited objective responses in certain patient populations .

- Combination Therapy : In another study focusing on CRC, this compound was combined with established chemotherapeutics. The dual treatment resulted in enhanced anticancer effects compared to monotherapy, suggesting that this compound may improve the therapeutic index of existing treatments .

Molecular Interactions

Recent research has delved into the molecular interactions between this compound and nucleic acids. Spectroscopic studies revealed that this compound intercalates DNA, primarily binding to guanine and adenine bases, while also interacting with uracil residues in tRNA. This binding mechanism may contribute to its cytotoxic effects by disrupting nucleic acid function in rapidly dividing cancer cells .

Summary of Findings

This compound demonstrates significant potential as an anticancer agent through its selective inhibition of key CDKs involved in cell cycle regulation. Its ability to induce apoptosis and enhance the efficacy of traditional chemotherapeutics positions it as a valuable candidate for further clinical investigation.

| Aspect | Details |

|---|---|

| Targets | CDK1, CDK4, CDK9 |

| IC50 Values (nM) | CDK1: 79, CDK4: 63, CDK9: 20 |

| Cancer Types Studied | Colorectal cancer (CRC), lung carcinoma, others |

| Clinical Trials | Phase I trials indicated tolerability; further studies needed due to limited responses |

| Mechanism | Induces apoptosis via disruption of cell cycle; intercalates DNA and binds tRNA |

Propiedades

IUPAC Name |

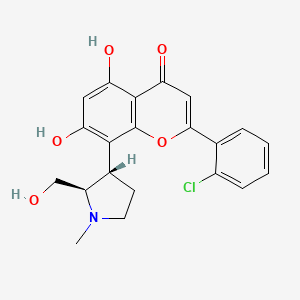

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUYMIVVAYRECT-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.